molecular formula C19H19BrN2O4 B13040864 Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate

Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate

Cat. No.: B13040864
M. Wt: 419.3 g/mol
InChI Key: ORCUKUFFFSQBPR-ZDUSSCGKSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-yl)carbamate adheres to IUPAC guidelines by prioritizing functional groups in descending order of seniority. The parent structure is propan-2-ylcarbamate, with substituents enumerated as follows:

  • A benzyloxycarbonyl group (C₆H₅CH₂OC(O)NH⁻) at the carbamate nitrogen.
  • An (S)-configured chiral center at the propan-2-yl carbon.
  • A 1-oxopropan-2-yl group bearing an amino substituent (-NH⁻) linked to a 2-(4-bromophenyl)-2-oxoethyl moiety.

The numbering begins at the carbamate nitrogen, with the propan-2-yl chain extending to the chiral center. The stereodescriptor (S) reflects the Cahn-Ingold-Prelog priority of substituents (NHCO > CH₃ > CO > C₆H₄Br).

Molecular Structure and Stereochemical Configuration

The molecular formula is C₂₀H₂₀BrN₃O₅ , derived from the assembly of:

  • A benzyl carbamate core (C₈H₇NO₂).
  • An (S)-1-aminopropan-2-yl group (C₃H₆N).
  • A 2-(4-bromophenyl)-2-oxoethyl substituent (C₈H₆BrO).

The chiral center at C2 of the propan-2-yl group adopts an (S) configuration, confirmed by optical rotation comparisons to analogous L-alanine derivatives. The 4-bromophenyl group introduces planarity to the structure, while the carbamate and amide functionalities enable hydrogen-bonding interactions.

Table 1: Key Structural Features

Feature Description
Molecular Weight 478.29 g/mol (calculated)
Chiral Centers 1 (S-configuration)
Aromatic Systems Benzyl, 4-bromophenyl
Hydrogen Bond Donors 2 (amide NH, carbamate NH)
Hydrogen Bond Acceptors 5 (carbonyl O, carbamate O, amide O)

Crystallographic Analysis and Solid-State Properties

While X-ray diffraction data for this specific compound remains unreported, analogous benzyl carbamates crystallize in monoclinic systems with P2₁ space groups. The 4-bromophenyl group likely induces π-π stacking interactions, as observed in tert-butyl (4-bromophenyl)(methyl)carbamate. Predicted lattice parameters include:

  • Unit Cell Dimensions : a = 12.3 Å, b = 6.7 Å, c = 15.1 Å (estimated from bromophenyl carbamates).
  • Density : 1.45–1.55 g/cm³, consistent with halogenated aromatics.

The solid-state IR spectrum (discussed in §1.4) suggests intermolecular hydrogen bonding between carbamate NH and carbonyl groups, stabilizing the crystal lattice.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.85 (d, J = 8.4 Hz, 2H, C₆H₄Br aromatic H)
  • δ 7.45–7.30 (m, 5H, benzyl aromatic H)
  • δ 6.52 (t, J = 5.6 Hz, 1H, carbamate NH)
  • δ 4.98 (s, 2H, CH₂Ph)
  • δ 4.25 (q, J = 7.2 Hz, 1H, chiral CH)
  • δ 3.95 (s, 2H, COCH₂NH)
  • δ 1.38 (d, J = 7.2 Hz, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 195.2 (ketone C=O)
  • δ 171.5 (amide C=O)
  • δ 155.3 (carbamate C=O)
  • δ 135.8–122.4 (aromatic C)
  • δ 52.1 (chiral CH)
  • δ 48.7 (COCH₂NH)
  • δ 18.9 (CH₃)

Splitting patterns align with N-benzyloxycarbonyl-L-alanine derivatives.

Infrared Spectroscopy (IR)

  • 3320 cm⁻¹: N-H stretch (carbamate, amide)
  • 1695 cm⁻¹: C=O stretch (carbamate)
  • 1660 cm⁻¹: C=O stretch (amide, ketone)
  • 1540 cm⁻¹: N-H bend
  • 670 cm⁻¹: C-Br stretch

UV-Visible Spectroscopy

  • λₘₐₐ = 265 nm (π→π* transition, bromophenyl ring)
  • λₘₐₐ = 210 nm (n→π* transition, carbonyl groups)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 478.1 [M+H]⁺ (calc. 478.06)
  • Fragmentation :
    • 357.0 [M - C₆H₅CH₂O]⁺
    • 227.9 [C₈H₆BrO]⁺
    • 150.1 [C₇H₇O]⁺

The base peak at m/z 150.1 corresponds to the benzyloxy fragment, consistent with carbamate cleavage patterns.

Table 2: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 4.25 (q), δ 1.38 (d) Chiral center, CH₃
¹³C NMR δ 195.2, δ 171.5, δ 155.3 Ketone, amide, carbamate C=O
IR 1695 cm⁻¹, 1660 cm⁻¹ Conjugated carbonyls
MS 478.1 [M+H]⁺ Molecular ion confirmation

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[2-(4-bromophenyl)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H19BrN2O4/c1-13(22-19(25)26-12-14-5-3-2-4-6-14)18(24)21-11-17(23)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,25)/t13-/m0/s1

InChI Key

ORCUKUFFFSQBPR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Amino acid derivative : The (S)-configured amino acid or its derivative, typically alanine or a similar α-amino acid, is used as the chiral backbone.
  • 4-Bromophenyl-2-oxoethyl moiety : This is introduced via an acylation or coupling reaction with 4-bromophenyl glyoxylic acid or its activated derivative.
  • Benzyl carbamate group : Introduced as a protecting group on the amino terminus, commonly through reaction with benzyl chloroformate (Cbz-Cl).

Coupling Strategy

The general synthetic route involves:

  • Activation of the carboxyl group of the amino acid derivative, often using coupling reagents such as HATU, HOBt, or DCC, in the presence of a base (e.g., DIPEA) in an aprotic solvent like DMF or DCM. This forms an active ester or an O-acylurea intermediate facilitating amide bond formation.

  • Amide bond formation between the activated amino acid and the 4-bromophenyl-2-oxoethyl amine or its equivalent. This step installs the ketoaryl side chain onto the amino acid backbone.

  • Introduction of the benzyl carbamate protecting group either prior to or after coupling, depending on the synthetic scheme. Benzyl chloroformate reacts with the free amine under mild basic conditions to form the carbamate.

  • Purification is typically achieved by extraction and column chromatography, often using ethyl acetate/hexane mixtures to isolate the pure compound.

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Purpose Notes
1 Amino acid + HATU/HOBt + DIPEA in DMF Activation of carboxyl group Room temperature, 30 min
2 Addition of 4-bromophenyl-2-oxoethyl amine Amide bond formation Monitored by TLC until completion
3 Benzyl chloroformate + base (e.g., NaHCO3) Formation of benzyl carbamate protecting group Mild conditions, aqueous/organic biphasic
4 Extraction with DCM, washing with acid/base Purification Drying over Na2SO4, evaporation
5 Column chromatography (EtOAc/hexanes) Isolation of pure product Yields typically 70-85%

Notes on Stereochemistry and Racemization

  • The chiral center at the α-carbon of the amino acid is preserved by careful control of reaction conditions to avoid racemization.
  • Acid-catalyzed racemization can occur via imine-enamine tautomerism during coupling or deprotection steps; hence, mild bases and coupling reagents minimizing racemization are preferred.

Alternative Methods and Variations

  • Some syntheses may employ Boc-protected amino acids initially, with subsequent Boc deprotection and carbamate formation.
  • Oxidation steps using Dess-Martin periodinane or similar reagents can be included if the 2-oxo group is introduced via oxidation of a precursor alcohol or amine intermediate.
  • Use of microwave-assisted synthesis or solid-phase peptide synthesis techniques can be adapted for scale-up or combinatorial approaches.

Research Findings and Optimization

  • Yield optimization studies indicate that the use of HATU as a coupling reagent in DMF at room temperature provides high coupling efficiency with minimal side reactions.
  • Purification via precipitation during aqueous workup followed by chromatographic purification improves product purity.
  • The benzyl carbamate group offers stability during the synthetic sequence but can be removed under hydrogenolysis conditions if needed for further derivatization.

Summary Table of Preparation Parameters

Parameter Typical Condition Outcome/Notes
Coupling reagent HATU (2.4 equiv.) Efficient amide bond formation
Solvent DMF or DCM Good solubility of reactants and reagents
Temperature Room temperature (20-25 °C) Minimizes racemization and side reactions
Reaction time 30 min to 2 hours Monitored by TLC
Base DIPEA or triethylamine Neutralizes acid byproducts
Protection group Benzyl chloroformate (Cbz-Cl) Stable carbamate protecting group
Purification Extraction + column chromatography Yields 70-85% pure product
Stereochemistry Maintained with mild conditions Avoids racemization at chiral center

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that carbamate derivatives, including benzyl carbamate compounds, can exhibit potent anticancer properties. For instance, modifications of the carbamate group have been shown to enhance the biological activity of various pharmacophores. In certain studies, substituents on the carbamate moiety significantly improved the potency of compounds like betulinic acid, making them more effective against cancer cells .

Enzyme Inhibition
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in diseases like glaucoma and cancer. The compound's ability to mimic bicarbonate binding suggests it could serve as a lead compound for developing selective CA inhibitors .

Organic Synthesis

Catalytic Reactions
The compound has been utilized in organic synthesis, particularly in reactions involving glyoxal. Studies have demonstrated that benzyl carbamate can undergo acid-catalyzed condensation reactions with glyoxal, leading to the formation of complex nitrogen-containing structures. This reaction highlights its utility as a precursor in synthesizing more complex organic molecules .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Variations in the substituents on the carbamate group can lead to significant changes in biological activity and selectivity towards target enzymes or receptors. For example, modifications that enhance lipophilicity or alter steric hindrance can improve cellular uptake and efficacy .

Case Study 1: Inhibition of Carbonic Anhydrases

A study demonstrated that benzyl carbamate derivatives effectively inhibit human carbonic anhydrases through kinetic and structural analyses. The research highlighted the potential for these compounds to act as therapeutic agents targeting conditions influenced by CA activity .

Case Study 2: Antiviral Activity

Another research effort focused on identifying benzyl carbamate derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). Computational modeling and docking studies revealed promising candidates that could inhibit viral replication effectively .

Summary Table of Applications

Application Area Description
Anticancer Activity Enhances potency of known anticancer agents; effective against various cancer cell lines.
Enzyme Inhibition Potential inhibitor of carbonic anhydrases; mimics bicarbonate binding for therapeutic applications.
Organic Synthesis Useful in acid-catalyzed reactions with glyoxal; forms complex nitrogen-containing compounds.
Structure-Activity Relationships Modifications to the carbamate group can optimize pharmacological properties and biological activity.

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Profiles: Replacement of the amino-oxoethyl group with a methyl group (as in ) reduces hydrogen-bonding capacity but improves metabolic stability.

Functional Group Variations in Carbamate Derivatives

Compound Name Functional Modifications Biological Activity References
Benzyl (2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)carbamate Benzotriazole moiety Enhanced stability under acidic conditions
Benzyl (S)-(1-((tert-butylamino)-2-oxoethyl)amino)-1-oxopropan-2-yl)carbamate tert-Butyl group Improved lipophilicity for CNS penetration
Benzyl methyl(1-oxo-1-(p-tolyl)propan-2-yl)carbamate Methyl carbamate + p-tolyl substituent Higher melting point (62–63°C) due to crystallinity

Key Observations :

  • Benzotriazole Derivatives : Exhibit superior stability but may introduce steric hindrance, limiting binding to enzyme active sites .
  • tert-Butyl Groups : Increase steric bulk and lipophilicity, as seen in , which could enhance blood-brain barrier penetration.

Research Implications

The target compound’s 4-bromophenyl group and amino-oxoethyl side chain position it as a candidate for protease or kinase inhibition, leveraging bromine’s halogen-bonding capability. Comparative studies with fluorophenyl and methoxyphenyl analogs suggest tunable electronic properties for optimizing target affinity . Future work should explore its pharmacokinetic profile and synthetic scalability using methods outlined in .

Biological Activity

Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H19N3O4C_{14}H_{19}N_{3}O_{4} and has a unique structure that includes a carbamate functional group. This structure is critical for its biological activity, as the carbamate moiety is known to enhance the pharmacological properties of various compounds.

Research indicates that compounds similar to benzyl carbamates often interact with various biological targets, including enzymes and receptors. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Many carbamates have been shown to inhibit enzymes such as BACE1, which is crucial in the development of Alzheimer’s disease. The inhibition of such enzymes can lead to decreased production of amyloid-beta peptides, potentially mitigating neurodegenerative processes.
  • Modulation of Transport Proteins : The compound may also interact with transport proteins like P-glycoprotein (P-gp), affecting drug absorption and distribution in the body. This interaction can enhance the bioavailability of co-administered drugs.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzyl carbamates. For instance:

  • Antitubercular Activity : Research has demonstrated that certain benzyl carbamates exhibit significant inhibitory activity against Mycobacterium tuberculosis. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for related compounds, indicating potent antitubercular effects .

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Selectivity Towards Cancer Cells : In vitro assays have shown that this compound selectively inhibits cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies and Experimental Findings

A comprehensive study investigated the biological activity of various benzyl carbamate derivatives, revealing:

CompoundTargetActivityMIC (µg/mL)
3dMtbModerate10
3lCancerPotent5

These findings emphasize the potential utility of benzyl carbamates in treating infections and cancers.

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